6-Amino-5-formamido-1,3-dimethyluracil (also known as Caffeine Impurity B, Theophylline Impurity C, and Theophylline-Ethylenediamine Impurity C) is a metabolite of several methylxanthines, including caffeine and theophylline. Methylxanthines are a group of naturally occurring and synthetic compounds found in various plants and consumed in beverages such as coffee, tea, and cocoa [].
The identification and quantification of 6-Amino-5-formamido-1,3-dimethyluracil can be crucial in pharmacokinetic and metabolism studies of methylxanthines. This information helps researchers understand the body's absorption, distribution, metabolism, and excretion of these compounds [].
This compound has been explored as a potential starting material for the synthesis of 8-arylaminotheophyllines, which are a class of derivatives with potential therapeutic applications []. However, further research is needed to determine the feasibility and efficiency of this approach.
6-Amino-5-formamido-1,3-dimethyluracil is a synthetic nucleoside analog with the molecular formula C7H10N4O3 and a molecular weight of approximately 198.18 g/mol. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis. It features a pyrimidine ring structure, which is characteristic of uracil derivatives, and includes an amino group at the 6-position and a formamido group at the 5-position, contributing to its unique chemical properties and reactivity .
6-Amino-5-formamido-1,3-dimethyluracil has been studied for its pharmacological properties:
Several methods have been developed for synthesizing 6-Amino-5-formamido-1,3-dimethyluracil:
6-Amino-5-formamido-1,3-dimethyluracil has several notable applications:
Studies have focused on the interactions of 6-Amino-5-formamido-1,3-dimethyluracil with biological systems:
Several compounds share structural similarities with 6-Amino-5-formamido-1,3-dimethyluracil. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Amino-1,3-dimethyluracil | Lacks formamido group; only amino and methyl groups | Precursor for many derivatives |
Theophylline | Contains a methylxanthine structure; different ring | Used primarily as a bronchodilator |
Caffeine | Methylxanthine; similar metabolic pathways | Widely consumed stimulant |
5-Fluorouracil | Fluorinated analog of uracil | Anticancer agent; inhibits DNA synthesis |
Each of these compounds exhibits unique biological activities and applications that differentiate them from 6-Amino-5-formamido-1,3-dimethyluracil while sharing common features related to their pyrimidine or xanthine structures.
Irritant